Isobutyranilide
Overview
Description
Isobutyranilide is a chemical compound with the formula C10H13NO . It is also known by other names such as Isobutyric acid anilide and Propanamide, 2-methyl-N-phenyl .
Molecular Structure Analysis
This compound has a molecular weight of 163.2163 . Its structure includes a total of 25 bonds, 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amide .Scientific Research Applications
Molecular Structure and Conformational Analysis
Isobutyranilide has been studied for its molecular structure and conformational properties. Badawi et al. (2014) used DFT-B3LYP/6-311G() and MP2/6-311G( ) calculations to investigate this compound and its derivative, the anticancer drug flutamide. They found this compound predominantly exists in a planar cis conformation. This research is significant for understanding the physical and chemical properties of this compound and its derivatives (Badawi, Förner, & Ali, 2014).
Potential in Cancer Treatment
This compound derivatives have been explored for their potential in cancer treatment. Christodoulou et al. (2016) synthesized a new library of 4-(1,2-diarylbut-1-en-1-yl)isobutyranilides and found them to be cytotoxic in micromolar ranges in various human tumor cell lines. This highlights the potential of this compound derivatives in developing new anticancer agents (Christodoulou et al., 2016).
Insecticide Research
This compound is relevant in the development of insecticides. Casida (2015) described the 'Golden Age of Diamide and Isoxazoline Insecticides,' where compounds like this compound played a role in discovering new modes of action for insecticides. These compounds act on old insecticide targets but at previously unrecognized sites, offering selective toxicity and safety in pest management (Casida, 2015).
Environmental Applications
This compound derivatives are also studied in environmental applications. For instance, Atsumi et al. (2009) engineered Synechococcus elongatus PCC7942 to produce isobutyraldehyde, a precursor for this compound, directly from CO2. This process highlights the potential of this compound derivatives in recycling CO2 into useful chemicals, thereby addressing global climate change issues (Atsumi, Higashide, & Liao, 2009).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-N-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRCPKDLZOQCFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196030 | |
Record name | Isobutyranilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4406-41-1 | |
Record name | 2-Methyl-N-phenylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4406-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyranilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004406411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOBUTYRANILIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isobutyranilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyranilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Isobutyranilide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK482AEK67 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of substituted isobutyranilides like Flutamide (4'-nitro-3'-(trifluoromethyl)isobutyranilide)?
A1: Flutamide, a well-known this compound derivative, exhibits antiandrogenic activity by acting as a competitive antagonist of androgens. [] While the exact mechanism is not fully elucidated in the provided literature, it is suggested that these compounds exert their effects by binding to androgen receptors, thereby inhibiting the binding of endogenous androgens like testosterone. [] This, in turn, disrupts the normal physiological effects mediated by androgens.
Q2: How does the structure of this compound influence its antiandrogenic activity?
A2: Research suggests that the presence of specific substituents on the anilide ring significantly influences the antiandrogenic activity of this compound derivatives. For instance, studies have shown that the presence of a trifluoromethyl group and a nitro group at the 3' and 4' positions, respectively, of the anilide ring contributes significantly to the antiandrogenic effect. [] Additionally, the presence of a hydroxyl group and a hydrogen atom at the alpha-carbon of the alkyl moiety also appears to be important for activity. []
Q3: Has the regioselectivity of tritium incorporation in this compound been studied?
A3: Yes, research indicates that this compound undergoes regioselective tritiation predominantly at the ortho positions of the anilide ring when reacted with tritiated water (HTO) in the presence of a rhodium catalyst. [] This suggests that the electronic and steric properties of the substituents on the nitrogen atom play a role in directing the isotope exchange reaction.
Q4: Are there any studies on the conformational characteristics of this compound?
A4: While not extensively detailed in the provided abstracts, one study mentions investigating the conformational equilibria of this compound and its derivative Flutamide using vibrational, 1H, and 13C NMR spectroscopy. [] Such studies can provide valuable insights into the three-dimensional structure of these molecules, which can be crucial for understanding their interactions with biological targets.
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